N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-chlorophenyl group at position 1 and a thioacetamide side chain at position 4. The thioacetamide moiety is further linked to a 4-bromophenyl group via an amide bond.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClN5O2S/c20-11-1-5-13(6-2-11)23-16(27)10-29-19-24-17-15(18(28)25-19)9-22-26(17)14-7-3-12(21)4-8-14/h1-9H,10H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJZZJZTQMFQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy and inflammation. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H15BrClN3O2S. Its structure includes a bromobenzene moiety, a chlorobenzene group, and a pyrazolopyrimidine core linked through a thioacetamide group. This unique arrangement suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound were tested against a panel of 60 human cancer cell lines. The results indicated that certain derivatives showed growth inhibition percentages (GI%) exceeding 70% against leukemia and lung carcinoma cell lines .
| Compound | Cell Line Tested | GI % |
|---|---|---|
| 6p | Lung Carcinoma HOP-92 | 71.8 |
| 6n | Leukemia CCRF-CEM | 83.85 |
| 11g | CNS SNB-75 | 69.53 |
These findings suggest that the compound may act as a dual inhibitor of key kinases involved in cancer progression.
The mechanism by which this compound exerts its effects likely involves inhibition of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKAs). In vitro assays have shown that related compounds can inhibit CDK2 and TRKA with IC50 values in the low micromolar range .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Small molecule inhibitors derived from similar structures have shown promise in inhibiting p38α/MAPK14 kinase pathways, which are crucial in inflammatory responses . The inhibition of these pathways can lead to reduced production of pro-inflammatory cytokines such as TNF-α.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in vivo using animal models of cancer and inflammation. The results indicated a significant reduction in tumor size and inflammatory markers compared to control groups . These findings underscore the compound's potential as a therapeutic agent.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibitory activity against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of critical signaling pathways associated with tumor growth and proliferation.
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Abnormal activation of FGFR signaling is implicated in several cancers. Compounds that target FGFRs have shown promise in preclinical models, with some derivatives demonstrating IC50 values in the nanomolar range against FGFRs .
- Dual Inhibitory Activity : Studies have reported that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit dual inhibitory effects on cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKAs), suggesting their potential for broader therapeutic applications in oncology .
- Cell Line Studies : The compound has been evaluated against multiple human carcinoma cell lines, showing notable growth inhibition percentages across diverse cancer types. These findings suggest its potential utility as a lead compound for further development .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds with promising anticancer activities:
- Study on Pyrazolo Derivatives : A series of pyrazolo derivatives were synthesized and tested for their anticancer properties. One specific derivative demonstrated an IC50 value comparable to established inhibitors, indicating its potential as a therapeutic candidate .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities and interaction modes between the synthesized compounds and their respective targets. These studies support the hypothesis that structural modifications can enhance biological activity .
Comparison with Similar Compounds
Key Observations :
Core Structure Diversity: The target compound’s pyrazolo[3,4-d]pyrimidinone core differs from the pyrimidinone in and the benzothienopyrimidine in . The benzothienopyrimidine in adds a sulfur-containing fused benzene ring, increasing hydrophobicity and molecular weight.
Substituent Effects :
- The 4-bromophenyl group is common in all three compounds, but the target compound uniquely combines 4-chloro (on the core) and 4-bromo (on the side chain) substituents. This dual halogenation may enhance lipophilicity and halogen bonding compared to (single bromine) and (bromine + dichlorophenyl).
- The 2,4-dichlorophenyl group in introduces steric bulk and electronic effects distinct from the target’s 4-bromophenyl.
Synthesis and Stability: The pyrimidinone analog achieved a 79% yield, suggesting efficient synthesis of the thioacetamide linkage. High melting points (>259°C for ) indicate strong intermolecular interactions, likely due to hydrogen bonding from the oxo and amide groups. The target compound’s melting point is expected to be similarly high.
Physicochemical and Spectroscopic Trends
- 1H NMR : In , the NHCO proton resonates at 10.22 ppm, characteristic of strong hydrogen bonding. The SCH2 protons at 4.05 ppm suggest minimal deshielding. The target compound’s NHCO and SCH2 signals are expected to appear in similar regions.
- Elemental Analysis: Close agreement between calculated and observed values in (e.g., S: 9.02% vs. 9.05% calculated) validates purity. Discrepancies in carbon content (43.95% vs. 44.08%) may reflect minor synthetic byproducts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with α-chloroacetamide derivatives (e.g., N-(4-bromophenyl)-α-chloroacetamide) under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Optimize yields by controlling reaction time (3–6 hours at 273–298 K) and using carbodiimide coupling agents (e.g., EDC·HCl) to activate intermediates .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from methylene chloride .
Q. How should researchers characterize purity and structural integrity?
- Methodological Answer :
- Spectroscopy : Use to verify acetamide proton signals (δ 10–12 ppm) and pyrazolo-pyrimidinone aromatic protons (δ 7–8 ppm). Confirm carbonyl groups via IR (C=O stretch ~1650–1700 cm) .
- Chromatography : Employ HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) with UV detection at 254 nm to assess purity (>95%) .
- Mass Spectrometry : Validate molecular weight (486.29 g/mol) using ESI-MS in positive ion mode .
Q. What strategies improve stability under various storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. Store at −20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : Test pH-dependent stability (pH 3–9 buffers, 37°C). Use lyophilization for long-term storage if instability is observed in aqueous media .
Advanced Research Questions
Q. How can SAR studies elucidate the pharmacophore of this pyrazolo-pyrimidinone derivative?
- Methodological Answer :
- Structural Modifications : Systematically substitute the 4-bromophenyl and 4-chlorophenyl groups with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) moieties .
- Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., kinase targets) to correlate substituent effects with activity. Use molecular docking (AutoDock Vina) to model binding interactions .
Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve torsional angles between the pyrazolo-pyrimidinone core and acetamide substituents .
- Refinement : Apply SHELXL for high-resolution refinement, focusing on hydrogen-bonding networks (N–H⋯O and C–H⋯F interactions) to validate packing stability .
Q. How should researchers address discrepancies between computational and experimental physicochemical data?
- Methodological Answer :
- LogP Analysis : Compare calculated XLogP (2.6) with experimental HPLC-derived logP (reverse-phase C18, isocratic elution). Adjust force fields in MD simulations (e.g., AMBER) to account for solvation effects .
- Solubility : Reconcile DFT-predicted solubility with experimental shake-flask data (water/octanol partitioning). Use Hansen solubility parameters to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
